Cas no 2227962-58-3 (tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate)
tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate
- tert-butyl 3-[(2R)-2-aminopropyl]piperidine-1-carboxylate
- 2227962-58-3
- EN300-1882225
-
- Inchi: 1S/C13H26N2O2/c1-10(14)8-11-6-5-7-15(9-11)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3/t10-,11?/m1/s1
- InChI Key: CZFRWVSGOHJHGD-NFJWQWPMSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC(C[C@@H](C)N)C1)=O
Computed Properties
- Exact Mass: 242.199428076g/mol
- Monoisotopic Mass: 242.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 55.6Ų
tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1882225-1g |
tert-butyl 3-[(2R)-2-aminopropyl]piperidine-1-carboxylate |
2227962-58-3 | 1g |
$1829.0 | 2023-09-18 | ||
| Enamine | EN300-1882225-5g |
tert-butyl 3-[(2R)-2-aminopropyl]piperidine-1-carboxylate |
2227962-58-3 | 5g |
$5304.0 | 2023-09-18 | ||
| Enamine | EN300-1882225-10g |
tert-butyl 3-[(2R)-2-aminopropyl]piperidine-1-carboxylate |
2227962-58-3 | 10g |
$7866.0 | 2023-09-18 | ||
| Enamine | EN300-1882225-0.05g |
tert-butyl 3-[(2R)-2-aminopropyl]piperidine-1-carboxylate |
2227962-58-3 | 0.05g |
$1537.0 | 2023-09-18 | ||
| Enamine | EN300-1882225-0.1g |
tert-butyl 3-[(2R)-2-aminopropyl]piperidine-1-carboxylate |
2227962-58-3 | 0.1g |
$1610.0 | 2023-09-18 | ||
| Enamine | EN300-1882225-0.25g |
tert-butyl 3-[(2R)-2-aminopropyl]piperidine-1-carboxylate |
2227962-58-3 | 0.25g |
$1683.0 | 2023-09-18 | ||
| Enamine | EN300-1882225-0.5g |
tert-butyl 3-[(2R)-2-aminopropyl]piperidine-1-carboxylate |
2227962-58-3 | 0.5g |
$1757.0 | 2023-09-18 | ||
| Enamine | EN300-1882225-1.0g |
tert-butyl 3-[(2R)-2-aminopropyl]piperidine-1-carboxylate |
2227962-58-3 | 1g |
$1829.0 | 2023-06-02 | ||
| Enamine | EN300-1882225-2.5g |
tert-butyl 3-[(2R)-2-aminopropyl]piperidine-1-carboxylate |
2227962-58-3 | 2.5g |
$3585.0 | 2023-09-18 | ||
| Enamine | EN300-1882225-5.0g |
tert-butyl 3-[(2R)-2-aminopropyl]piperidine-1-carboxylate |
2227962-58-3 | 5g |
$5304.0 | 2023-06-02 |
tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate
Comprehensive Overview of tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate (CAS No. 2227962-58-3)
The compound tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate (CAS No. 2227962-58-3) is a chiral piperidine derivative with significant applications in pharmaceutical research and organic synthesis. This Boc-protected amine is widely utilized as an intermediate in the development of bioactive molecules, particularly in the synthesis of central nervous system (CNS) targeting drugs. Its unique structural features, including the tert-butyloxycarbonyl (Boc) group and the (2R)-2-aminopropyl side chain, make it a versatile building block for drug discovery.
In recent years, the demand for chiral intermediates like tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate has surged due to the growing focus on enantioselective synthesis and precision medicine. Researchers are increasingly exploring its potential in designing neuroprotective agents and GPCR modulators, aligning with trends in AI-driven drug discovery and personalized therapeutics. The compound’s high purity and stereochemical integrity are critical for ensuring reproducible results in preclinical studies.
The synthesis of tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate typically involves asymmetric hydrogenation or enzymatic resolution to achieve the desired (R)-configuration. Its Boc-protected amine functionality allows for selective deprotection under mild acidic conditions, enabling further derivatization. This property is particularly valuable in peptide mimetics and small molecule drug development, where protecting group strategies are essential for multi-step syntheses.
From an industrial perspective, CAS No. 2227962-58-3 is often discussed in the context of green chemistry and sustainable manufacturing. Innovations in catalytic processes and flow chemistry have improved the scalability of this intermediate, reducing waste and energy consumption. These advancements resonate with the pharmaceutical industry’s shift toward environmentally friendly synthesis, a topic frequently searched by professionals in process chemistry forums.
Analytical characterization of tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate relies on techniques such as HPLC, NMR spectroscopy, and mass spectrometry to confirm its optical purity and structural integrity. These methods are critical for compliance with ICH guidelines and regulatory submissions, addressing common queries about quality control in API synthesis. The compound’s stability under various storage conditions is also a key consideration for supply chain logistics.
Emerging applications of this intermediate include its role in covalent inhibitor design and PROTAC technology, two hot topics in targeted protein degradation. Its piperidine scaffold is frequently incorporated into kinase inhibitors and allosteric modulators, reflecting broader trends in oncological research and neurodegenerative disease therapeutics. Such applications are often highlighted in medicinal chemistry publications and patent literature.
In summary, tert-butyl 3-(2R)-2-aminopropylpiperidine-1-carboxylate (CAS No. 2227962-58-3) represents a critical tool for modern drug discovery, bridging chiral synthesis, pharmacological innovation, and industrial sustainability. Its relevance to cutting-edge research areas ensures continued interest from both academic and industrial sectors.
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